molecular formula C21H24N2O2 B14206584 Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- CAS No. 824428-65-1

Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-

Cat. No.: B14206584
CAS No.: 824428-65-1
M. Wt: 336.4 g/mol
InChI Key: VIPCEYGEJUJKET-UHFFFAOYSA-N
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Description

Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- typically involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and sulfur, which facilitates the formation of the desired product . The reaction conditions are mild, making it a versatile and cost-effective method for synthesizing this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . For example, they may inhibit DNA synthesis or disrupt enzyme activity, resulting in antimicrobial or anticancer effects .

Properties

CAS No.

824428-65-1

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

[1-(2-ethylbutyl)-6-methoxybenzimidazol-2-yl]-phenylmethanone

InChI

InChI=1S/C21H24N2O2/c1-4-15(5-2)14-23-19-13-17(25-3)11-12-18(19)22-21(23)20(24)16-9-7-6-8-10-16/h6-13,15H,4-5,14H2,1-3H3

InChI Key

VIPCEYGEJUJKET-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN1C2=C(C=CC(=C2)OC)N=C1C(=O)C3=CC=CC=C3

Origin of Product

United States

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